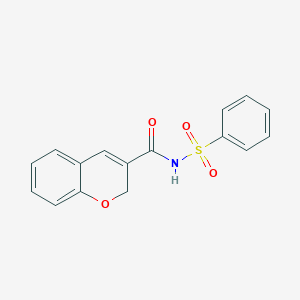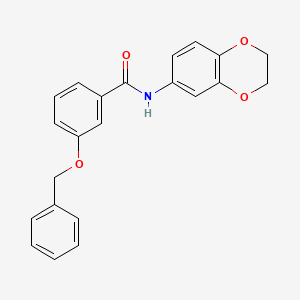
N-(benzenesulfonyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2H-chromene-3-carboxamide, also known as BS-181, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromene derivatives and has been shown to have promising anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including the kinases AKT and PDK1. These enzymes play a critical role in cell signaling pathways that regulate cell survival, proliferation, and metabolism. By inhibiting these enzymes, N-(benzenesulfonyl)-2H-chromene-3-carboxamide may disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of cell migration and invasion. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is its high potency and specificity, which makes it a useful tool for studying the role of AKT and PDK1 in cell signaling pathways. However, one of the limitations of N-(benzenesulfonyl)-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(benzenesulfonyl)-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of AKT and PDK1, which may have greater therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of N-(benzenesulfonyl)-2H-chromene-3-carboxamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of more effective methods for delivering N-(benzenesulfonyl)-2H-chromene-3-carboxamide to target tissues may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(benzenesulfonyl)-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 3-hydroxychromone with benzenesulfonyl chloride to form the intermediate compound, followed by the reaction with 2-aminoacetamide to yield the final product. The yield of the synthesis method is reported to be around 50%, and the purity of the compound is typically greater than 95%.
Applications De Recherche Scientifique
N-(benzenesulfonyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been demonstrated to induce apoptosis and inhibit the migration and invasion of cancer cells. N-(benzenesulfonyl)-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(17-22(19,20)14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)21-11-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDKCRITVPOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)
![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)
![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
